Cas no 55893-12-4 (Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-ynyl-, (1R,3aR,5aR,6R,9aS)- (9CI))

Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-ynyl-, (1R,3aR,5aR,6R,9aS)- (9CI) structure
55893-12-4 structure
Nome del prodotto:Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-ynyl-, (1R,3aR,5aR,6R,9aS)- (9CI)
Numero CAS:55893-12-4
MF:C19H29NO
MW:287.439665555954
CID:374189
PubChem ID:6437870

Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-ynyl-, (1R,3aR,5aR,6R,9aS)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Pyrrolo[1,2-a]quinoline-1-ethanol,dodecahydro-6-(2Z)-2-penten-4-ynyl-, (1R,3aR,5aR,6R,9aS)- (9CI)
    • 2-[(1R,3aR,5aR,6R,9aS)-6-[(E)-pent-2-en-4-ynyl]-1,2,3,3a,4,5,5a,6,7,8,9,9a-dodecahydropyrrolo[1,2-a]quinolin-1-yl]ethanol
    • gephyrotoxin
    • Q5548689
    • HTX D
    • UNII-01N796R81A
    • GEPHYROTOXIN, (-)-
    • Pyrrolo(1,2-a)quinoline-1-ethanol, dodecahydro-6-(2Z)-2-penten-4-ynyl-, (1R,3aR,5aR,6R,9aS)-
    • 75685-48-2
    • Histrionicotoxin D
    • 55893-12-4
    • 01N796R81A
    • (1R,3aR,5aR,6R,9aS)-Dodecahydro-6-(2Z)-2-penten-4-ynylpyrrolo[1,2-a]quinoline-1-ethanol
    • Pyrrolo(1,2-a)quinoline-1-ethanol, dodecahydro-6-(2-penten-4-ynyl)-, (1R-(1alpha,3abeta,5aalpha,6alpha(Z),9aalpha))-
    • 2-[(1R,3aR,5aR,6R,9aS)-6-[(Z)-pent-2-en-4-ynyl]-1,2,3,3a,4,5,5a,6,7,8,9,9a-dodecahydropyrrolo[1,2-a]quinolin-1-yl]ethanol
    • DTXSID401029722
    • (1S,3aS,5aS,6S(Z),9aR,10R)Dodecahydro-6-(2-penten-4-yl)pyrrolo(1,2-a)quinoline-1-ethanol
    • Pyrrolo(1,2-a)quinoline-1-ethanol, dodecahydro-6-(2-penten-4-ynyl)-, (1alpha,3abeta,5aalpha,6alpha(Z),9aalpha)-
    • GEPHYROTOXIN [MI]
    • (1R,3AR,5AR,6R,9AS)-DODECAHYDRO-6-(2Z)-2-PENTEN-4-YNYLPYRROLO(1,2-A)QUINOLINE-1-ETHANOL
    • Inchi: InChI=1S/C19H29NO/c1-2-3-4-6-15-7-5-8-19-18(15)12-11-16-9-10-17(13-14-21)20(16)19/h1,3-4,15-19,21H,5-14H2/b4-3-/t15-,16-,17+,18+,19-/m0/s1
    • Chiave InChI: IQTIQAXNJBRKRG-IZDLKJCPSA-N
    • Sorrisi: C#CC=CCC1CCCC2C1CCC3N2C(CC3)CCO

Proprietà calcolate

  • Massa esatta: 287.224914549g/mol
  • Massa monoisotopica: 287.224914549g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 4
  • Complessità: 421
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.9
  • Superficie polare topologica: 23.5Ų

Proprietà sperimentali

  • Punto di fusione: 231-232° (dec)
  • Rotazione specifica: D25 -51.5° (c = 1 in ethanol)
Fornitori consigliati
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.